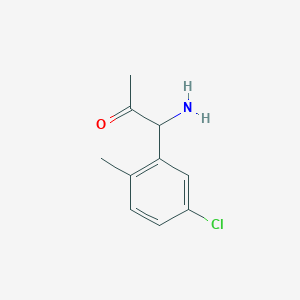

1-Amino-1-(5-chloro-2-methylphenyl)acetone

Description

Overview of Amino Ketone Chemistry

Amino ketones are a class of organic compounds that possess both an amine and a ketone functional group. Their bifunctional nature makes them versatile building blocks in organic synthesis and key intermediates in numerous biochemical pathways. The relative position of the amino and ketone groups (α, β, γ, etc.) significantly influences their reactivity and properties.

β-amino ketones, to which 1-Amino-1-(5-chloro-2-methylphenyl)acetone belongs, are particularly important. They are commonly synthesized through the Mannich reaction, a three-component condensation of an amine, a non-enolizable aldehyde (or a ketone that can act as the enol component), and an enolizable ketone. researchgate.netscholarsresearchlibrary.com This reaction is a powerful tool for carbon-carbon bond formation and the introduction of a nitrogen atom into a molecule. scholarsresearchlibrary.com

The reactivity of amino ketones is characterized by the interplay between the basic amino group and the electrophilic carbonyl carbon. This can lead to a variety of subsequent reactions, including cyclizations, reductions, and further functional group transformations, making them valuable synthons for the preparation of more complex molecules.

Importance of Chlorinated and Alkylated Aromatic Moieties in Organic Compounds

The presence of chlorine and a methyl group on the phenyl ring of this compound is of considerable interest from a chemical and potentially a pharmacological perspective.

Chlorinated Aromatic Moieties: The introduction of chlorine atoms into an aromatic ring can profoundly alter a molecule's physical, chemical, and biological properties. Halogenation can influence:

Lipophilicity: Chlorine atoms generally increase the lipophilicity (fat-solubility) of a compound, which can affect its ability to cross biological membranes.

Metabolic Stability: The carbon-chlorine bond is often resistant to metabolic cleavage, which can increase the in vivo half-life of a molecule.

Electronic Effects: Chlorine is an electron-withdrawing group via induction but an electron-donating group via resonance. This dual nature can modulate the reactivity of the aromatic ring and other functional groups. The presence of chlorine can also lead to specific intermolecular interactions, such as halogen bonding.

The synthesis of chlorinated aromatic compounds often involves electrophilic aromatic substitution or the use of chlorinated starting materials. mdpi.com

Alkylated Aromatic Moieties: The methyl group (-CH3) is a simple alkyl substituent that can also impact a compound's characteristics:

Steric Hindrance: The methyl group can provide steric bulk, influencing the conformation of the molecule and its interactions with biological targets.

Electronic Effects: As an electron-donating group, the methyl group can increase the electron density of the aromatic ring, affecting its reactivity in substitution reactions.

Hydrophobicity: The addition of a methyl group increases the hydrophobicity of a molecule.

The combination of both chloro and methyl substituents on the aromatic ring of this compound suggests a molecule with finely tuned electronic and steric properties.

Research Context of this compound

Given the absence of specific research on this compound, its potential research context can only be inferred from the properties of related compounds. Substituted amino ketones are widely investigated in medicinal chemistry for their potential as scaffolds for the development of new therapeutic agents.

The structural motifs present in this compound are found in various biologically active molecules. For instance, a search of chemical databases reveals the existence of the closely related compound, 3-chloro-1-(5-chloro-2-methylphenyl)propan-1-one , which shares the same substituted phenyl ketone core. nih.gov While this compound lacks the amino group at the alpha position, its existence suggests that the 5-chloro-2-methylphenyl ketone fragment is a synthetically accessible and potentially useful building block.

The synthesis of this compound would likely involve the amination of a corresponding α-halo ketone precursor. The characterization of such a compound would rely on standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure and purity.

Data Tables

Structure

3D Structure

Properties

Molecular Formula |

C10H12ClNO |

|---|---|

Molecular Weight |

197.66 g/mol |

IUPAC Name |

1-amino-1-(5-chloro-2-methylphenyl)propan-2-one |

InChI |

InChI=1S/C10H12ClNO/c1-6-3-4-8(11)5-9(6)10(12)7(2)13/h3-5,10H,12H2,1-2H3 |

InChI Key |

OCVBCJPQCMQMBR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)C(C(=O)C)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Amino 1 5 Chloro 2 Methylphenyl Acetone and Analogues

Strategies for Carbon-Nitrogen Bond Formation in Amino Ketone Synthesis

The formation of the carbon-nitrogen (C-N) bond at the α-position to the carbonyl group is the defining step in the synthesis of α-amino ketones. Several classical and modern methods have been established to achieve this transformation.

A foundational method for synthesizing α-amino ketones involves the nucleophilic substitution of an α-halogenated ketone with an amine. rsc.org This reaction leverages the reactivity of the carbon-halogen bond, which is enhanced by the inductive effect of the adjacent carbonyl group. nih.gov The process typically begins with the α-halogenation of a suitable ketone precursor, such as 1-(5-chloro-2-methylphenyl)acetone. This can be achieved using standard halogenating agents like bromine (Br₂) or N-bromosuccinimide (NBS). fiveable.me

Once the α-halo ketone intermediate, 1-bromo-1-(5-chloro-2-methylphenyl)acetone, is formed, it is treated with an amine source, such as ammonia (B1221849) or a protected amine, which acts as the nucleophile. The amine displaces the halide via an Sₙ2 mechanism to yield the target α-amino ketone. libretexts.org This approach is widely applicable but can sometimes be limited by side reactions or the need for harsh conditions. researchgate.net

Table 1: Comparison of Key C-N Bond Formation Strategies

| Feature | Nucleophilic Substitution | Reductive Amination |

|---|---|---|

| Precursor | α-Halo Ketone | α-Diketone or α-Keto Acid |

| Amine Source | Ammonia, Primary/Secondary Amines | Ammonia, Ammonium (B1175870) Salts |

| Key Reagent | Nucleophilic Amine | Reducing Agent (e.g., NaBH₄, H₂/Catalyst) |

| Mechanism | Sₙ2 displacement of a halide | Imine/Iminium formation followed by reduction |

| Primary Advantage | Utilizes readily available ketone starting materials | Can be highly selective and proceed under mild conditions |

| Potential Challenge | Potential for over-alkylation, harsh reaction conditions | Requires synthesis of a more oxidized precursor |

Reductive amination offers an alternative and often milder route to α-amino ketones. This method typically starts from an α-diketone or an α-keto acid. libretexts.orgnih.gov For the synthesis of 1-Amino-1-(5-chloro-2-methylphenyl)acetone, the corresponding α-diketone precursor would be 1-(5-chloro-2-methylphenyl)propane-1,2-dione.

The reaction proceeds by treating the diketone with an amine source, typically ammonia or an ammonium salt, to form an intermediate imine or enamine. This intermediate is then reduced in situ to the desired α-amino ketone. libretexts.orgorganic-chemistry.org Common reducing agents include sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation. libretexts.org Reductive amination can also be achieved enantioselectively using chiral catalysts, providing access to optically pure amino ketones. organic-chemistry.org This pathway is particularly valuable in biological systems, where enzymes catalyze the reductive amination of α-keto acids to form amino acids. nih.govrsc.org

Introduction and Modification of Halogenated and Alkylated Aromatic Rings

The synthesis of the specifically substituted 5-chloro-2-methylphenyl moiety requires careful strategic planning involving electrophilic aromatic substitution and other functional group manipulations.

The Friedländer synthesis is a classic chemical reaction that produces quinoline (B57606) derivatives by reacting a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing an α-methylene group (another ketone or aldehyde). wikipedia.orgjk-sci.comorganic-chemistry.org The reaction is typically catalyzed by acids or bases and proceeds through a condensation reaction followed by cyclization. wikipedia.orgjk-sci.com

While the Friedländer synthesis is a powerful tool for building fused heterocyclic systems like quinolines, it is not directly applicable to the synthesis of the acyclic target molecule, this compound. wikipedia.orgsynarchive.com The reaction's mechanism inherently leads to a cyclized quinoline ring system, rather than an open-chain amino ketone. However, understanding the principles of condensation between amino ketones and carbonyl compounds is relevant for the synthesis of potential cyclic analogues or impurities.

Table 2: Catalysts and Conditions for Friedländer Synthesis

| Catalyst Type | Examples | Typical Solvents | Conditions | Reference |

|---|---|---|---|---|

| Brønsted Acids | Trifluoroacetic acid, p-Toluenesulfonic acid, HCl | Ethanol (B145695), DMF | Reflux (80–120 °C) | wikipedia.orgjk-sci.com |

| Lewis Acids | Neodymium(III) nitrate, Iodine | Solvent-free or various | Microwave or conventional heating | wikipedia.orgorganic-chemistry.org |

| Base Catalysts | Sodium hydroxide, Pyridine | Ethanol, Methanol | Reflux | jk-sci.com |

| Heterogeneous | Nafion | None (Microwave) | Microwave irradiation | jk-sci.comorganic-chemistry.org |

The synthesis of the 5-chloro-2-methylphenyl precursor requires a multi-step approach involving electrophilic aromatic substitution reactions. The order of these reactions is critical to achieve the desired 1,2,4-substitution pattern due to the directing effects of the substituents. libretexts.org

One plausible retrosynthetic approach begins with benzene (B151609). A Friedel–Crafts acylation with propanoyl chloride would yield propiophenone. The acyl group is a meta-director, so subsequent chlorination would place the chlorine atom at the meta position, yielding 3-chloropropiophenone. The challenge then becomes introducing the methyl group at the correct position.

A more effective strategy might start with a pre-substituted benzene ring. For example, starting with 2-chlorotoluene, a Friedel-Crafts acylation would be directed by both the methyl (ortho-, para-directing) and chloro (ortho-, para-directing) groups. The major product would likely have the acyl group para to the methyl group and ortho to the chloro group, leading to 4-chloro-2-methylpropiophenone. Subsequent steps would then be needed to construct the aminoketone functionality. Synthesizing polysubstituted benzenes often requires careful consideration of activating/deactivating groups and potential rearrangements. libretexts.org

Biocatalytic and Chemoenzymatic Synthetic Protocols for Chiral Analogues

The demand for enantiomerically pure pharmaceuticals has driven the development of biocatalytic methods for synthesizing chiral amines and amino ketones. nih.govmdpi.com These enzymatic strategies offer high selectivity under mild conditions. nih.gov

Chemoenzymatic processes combine traditional chemical synthesis with biocatalytic steps. oup.comresearchgate.net For instance, a prochiral ketone can be synthesized chemically and then resolved or asymmetrically transformed into a single enantiomer of a chiral amine using an enzyme. oup.com

The most prominent enzymes for this purpose are transaminases (TAs), also known as aminotransferases (ATAs). nih.govoup.com TAs catalyze the transfer of an amino group from an amino donor (e.g., isopropylamine) to a prochiral ketone acceptor, using pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor. nih.govoup.com Through directed evolution and protein engineering, TAs have been developed that can accept bulky, non-natural substrates with high activity and stereoselectivity (>99% enantiomeric excess). nih.govnih.gov To synthesize a chiral analogue of the target compound, one would use an engineered (R)- or (S)-selective transaminase with 1-(5-chloro-2-methylphenyl)propan-2-one (B13156605) as the substrate. nih.govnih.gov

Other enzymes, such as amine dehydrogenases (AmDHs), catalyze the direct reductive amination of ketones using ammonia and a nicotinamide (B372718) cofactor (NADH or NADPH), which must be regenerated in a cyclic process. nih.gov

Table 3: Comparison of Biocatalytic Methods for Chiral Amine Synthesis

| Method | Enzyme Class | Key Features | Application Example | Reference |

|---|---|---|---|---|

| Asymmetric Transamination | Transaminase (TA) | Uses a simple amine donor (e.g., alanine, isopropylamine) and PLP cofactor. Highly stereoselective. | Industrial synthesis of Sitagliptin from a prositagliptin ketone. | nih.govnih.gov |

| Asymmetric Reductive Amination | Amine Dehydrogenase (AmDH) | Uses ammonia and a recyclable NAD(P)H cofactor. | Synthesis of chiral amines from ketones, often developed through engineering of amino acid dehydrogenases. | nih.gov |

| Kinetic Resolution | Lipase, Acylase | Selectively acylates one enantiomer of a racemic amine mixture, allowing for separation. | Resolution of racemic amines. | oup.com |

Regioselectivity and Stereoselectivity in Synthesis

The synthesis of this compound necessitates careful consideration of both the placement of the amino group and the spatial arrangement of the substituents around the chiral center. Modern synthetic strategies have been developed to address these aspects with high levels of control.

The regioselective introduction of the amino group at the α-position of the ketone is a critical step. Starting from the corresponding ketone precursor, 5-chloro-2-methylacetophenone, direct α-amination presents a primary route. Various methods for the α-amination of ketones have been developed, often proceeding through an enolate or enol equivalent. The regioselectivity of this reaction is generally high for acetophenones, as the benzylic α-position is more activated towards enolization or enolate formation compared to the methyl group of the acetyl moiety.

One of the foundational methods for synthesizing the precursor, 5-chloro-2-methylacetophenone, is the Friedel-Crafts acylation of 4-chlorotoluene (B122035) with an acetylating agent such as acetyl chloride or acetic anhydride. The regioselectivity of this electrophilic aromatic substitution is directed by the existing substituents on the aromatic ring. The methyl group is an activating, ortho-, para-director, while the chlorine atom is a deactivating, ortho-, para-director. In this case, the acetylation is expected to occur predominantly at the position ortho to the activating methyl group and meta to the deactivating chloro group, yielding the desired 2-acetyl-4-chlorotoluene (5-chloro-2-methylacetophenone).

Once the precursor ketone is obtained, the focus shifts to the stereoselective introduction of the amino group to form the chiral center. Several powerful strategies have emerged for the asymmetric synthesis of α-amino ketones.

One prominent approach is the asymmetric reductive amination of α-keto imines . In this method, the ketone is first condensed with an amine to form an imine, which is then hydrogenated in the presence of a chiral catalyst. Chiral phosphoric acids have been shown to be effective catalysts for the enantioselective transfer hydrogenation of α-keto ketimines, affording chiral α-amino ketones in high yields and with excellent enantioselectivities. sigmaaldrich.com

Another powerful strategy involves the use of chiral auxiliaries . A well-established method utilizes N-tert-butanesulfinyl imines. The ketone is condensed with a chiral N-tert-butanesulfinamide to form a chiral N-tert-butanesulfinyl imine. Subsequent reduction of this imine proceeds with high diastereoselectivity, controlled by the chiral auxiliary. The auxiliary can then be cleaved under acidic conditions to yield the desired chiral primary α-amino ketone. This approach offers a reliable way to control the stereochemical outcome. nih.gov

Catalytic asymmetric amination of ketones provides a more atom-economical approach. For instance, iridium-catalyzed asymmetric amination of silyl-protected conjugated dienolates with substituted amines can produce enantioenriched protected α-amino ketones with excellent regio- and stereoselectivity. nih.gov Furthermore, direct asymmetric reductive amination of ketones using a chiral catalyst and an amine source, such as ammonium salts with molecular hydrogen, has been achieved with ruthenium-based catalysts, providing access to chiral primary amines with high enantiocontrol. acs.org

The table below summarizes some relevant methodologies for the stereoselective synthesis of α-amino ketones, which are applicable to the synthesis of this compound.

| Method | Catalyst/Auxiliary | Substrate Type | Product | Yield (%) | ee (%) / dr | Ref. |

| Asymmetric Reductive Amination | Chiral Phosphoric Acid | α-Keto Ketimine | Chiral α-Amino Ketone | 95-97 | 90-96 ee | nih.gov |

| Chiral Auxiliary | N-tert-butanesulfinyl amine | α-Halo Ketone | Chiral α-Amino Ketone | - | High dr | nih.gov |

| Iridium-Catalyzed Amination | Iridium/Phosphonamidite Ligand | Silyl-protected Dienolate | Protected α-Amino Ketone | up to 96 | High ee | nih.gov |

| Ruthenium-Catalyzed Reductive Amination | Ruthenium/C3-TunePhos | Alkyl Aryl Ketone | Chiral Primary Amine | >90 | >90 ee | acs.org |

| Palladium-Catalyzed Arylation | Chiral Palladium Complex | C-acyl N-sulfonyl-N,O-aminal | Chiral α-Amino Ketone | Good | High ee | nih.gov |

These advanced methodologies provide a robust toolbox for the synthesis of chiral α-amino ketones like this compound, enabling the precise control of both regiochemistry and stereochemistry, which is crucial for the development of new chemical entities.

Computational and Theoretical Chemistry Studies

Molecular Dynamics Simulations for Conformational Analysis

Extensive searches of scientific literature and chemical databases have revealed a significant gap in the publicly available research concerning the specific compound this compound. At present, there are no published studies detailing molecular dynamics simulations or in-depth conformational analyses for this molecule.

Molecular dynamics (MD) simulations are powerful computational tools used to understand the dynamic behavior of molecules over time. For a compound like this compound, such simulations would typically involve:

Force Field Selection: Choosing an appropriate force field (e.g., AMBER, CHARMM, GROMOS) to accurately model the inter- and intramolecular forces.

System Setup: Placing the molecule in a simulated environment, often a solvent box of water, to mimic physiological or solution-phase conditions.

Simulation Production: Running the simulation for a sufficient time (nanoseconds to microseconds) to allow the molecule to explore its various possible shapes or conformations.

This type of analysis would provide crucial insights into the three-dimensional structure and dynamic properties of this compound, which are fundamental to understanding its potential interactions with biological targets or its behavior in chemical reactions.

Hypothetical Data Tables for Conformational Analysis:

The following tables are presented as examples of how data from molecular dynamics simulations for this compound would be structured if such research were available. The values within these tables are purely illustrative and not based on actual experimental or computational data.

Table 1: Key Dihedral Angles for Conformational Analysis

This table illustrates the primary dihedral angles that would be monitored during a simulation to define the molecule's conformation.

| Dihedral Angle | Atom Definition | Description |

| τ1 | C(ar)-C(ar)-C(α)-N | Rotation of the aminoketone group relative to the phenyl ring |

| τ2 | C(ar)-C(α)-C(β)-O | Torsion around the Cα-Cβ bond of the acetone (B3395972) moiety |

| τ3 | H-N-C(α)-C(ar) | Orientation of the amino group |

Table 2: Hypothetical Low-Energy Conformers

This table shows a hypothetical outcome of a conformational search, listing potential stable conformers and their relative energies.

| Conformer ID | Dihedral Angle (τ1) | Dihedral Angle (τ2) | Relative Energy (kcal/mol) | Population (%) |

| Conf-1 | 65° | 175° | 0.00 | 45 |

| Conf-2 | -70° | 180° | 0.85 | 30 |

| Conf-3 | 180° | 60° | 2.10 | 15 |

| Conf-4 | 60° | -65° | 3.50 | 10 |

The absence of specific research on the molecular dynamics of this compound highlights a potential area for future computational chemistry studies. Such research would be invaluable for building a comprehensive scientific understanding of this compound.

Lack of Publicly Available Research Data on the Supramolecular Chemistry of this compound

A thorough review of available scientific literature and chemical databases has revealed a significant gap in the documented research concerning the supramolecular chemistry of the specific compound, this compound. Consequently, a detailed analysis of its intermolecular interactions as per the requested outline cannot be provided at this time.

The exploration of a molecule's supramolecular chemistry is a highly specific area of research that requires dedicated crystallographic and spectroscopic studies. These investigations are essential to understand how molecules interact with each other in the solid state, influencing properties such as solubility, stability, and crystal morphology.

The requested sections for the article are as follows:

Supramolecular Chemistry and Intermolecular Interactions

Supramolecular Chemistry and Intermolecular Interactions

Formation of Supramolecular Complexes:There is no information in the public domain regarding the formation of co-crystals or other supramolecular complexes involving 1-Amino-1-(5-chloro-2-methylphenyl)acetone.

Mechanistic Investigations of Chemical Reactions Involving the 1 Amino 1 5 Chloro 2 Methylphenyl Acetone Framework

Reaction Kinetics and Thermodynamic Studies

Direct kinetic and thermodynamic data for reactions involving 1-Amino-1-(5-chloro-2-methylphenyl)acetone are not readily found in the surveyed literature. However, the kinetics of reactions involving α-amino ketones are influenced by several factors inherent to their structure. acs.orgnih.gov The rate of reactions, such as nucleophilic attack at the carbonyl carbon, is governed by both steric and electronic effects. libretexts.org

The thermodynamic stability of this compound and its reaction intermediates is a key factor in determining reaction outcomes. The formation of resonance-stabilized intermediates, such as enolates, can provide a thermodynamic driving force for certain reactions. fiveable.me

Table 1: Representative Kinetic Data for Related α-Amino Ketone Reactions

| Reaction Type | Substrate | Reagent | Rate Constant (k) | Conditions |

| α-Amination | Propiophenone | Morpholine | Not Specified | Elevated Temperatures |

| Reductive Amination | Acetophenone | Ammonia (B1221849)/H2 | Not Specified | Catalytic (e.g., Ni) |

Note: This table provides examples of related reactions to illustrate the types of kinetic studies conducted on similar compounds. Specific rate constants are highly dependent on the exact substrates and conditions and are not available for the title compound in the reviewed literature.

Mechanism of Amination and Carbonyl Reactivity

The synthesis of α-amino ketones often involves the amination of an α-functionalized ketone. rsc.orgorganic-chemistry.org For instance, the reaction of an α-haloketone with an amine is a common route. rsc.org The mechanism typically proceeds via a nucleophilic substitution (SN2) pathway.

Reductive amination of a corresponding diketone is another synthetic route, which involves the formation of an imine intermediate followed by reduction. wikipedia.orgmasterorganicchemistry.com The reactivity of the carbonyl group in this compound is central to its chemistry. The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. libretexts.orgfiveable.me The presence of the adjacent amino group can modulate this reactivity through inductive and steric effects. Reactions such as aldol (B89426) condensations and the formation of cyanohydrins are characteristic of ketones. libretexts.org

Intramolecular Cyclization Pathways

α-Amino ketones bearing appropriate functional groups can undergo intramolecular cyclization reactions to form various heterocyclic structures. researchgate.net For example, the presence of the chloro substituent on the phenyl ring of this compound could potentially participate in cyclization reactions under certain conditions, although this is less common than cyclizations involving more reactive leaving groups.

A more general cyclization pathway for α-amino ketones involves the formation of imines or enamines, which can then react with other functional groups within the molecule. nih.gov For instance, if the amino group were part of a larger chain with a suitable electrophile, intramolecular cyclization could lead to the formation of nitrogen-containing rings.

Redox Processes and Radical Intermediates

The α-amino ketone moiety can be involved in various redox reactions. The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165). acs.orgnih.gov Conversely, the amino group can influence oxidative processes.

Radical intermediates can be generated at the α-carbon of ketones under certain conditions, often initiated by light or radical initiators. nih.govlibretexts.orgyoutube.com These radical intermediates can then participate in a variety of reactions, including additions and cyclizations. nih.govorganic-chemistry.org The presence of the aromatic ring and the amino group can influence the stability and subsequent reactivity of such radical species. nih.govnih.gov Electron Paramagnetic Resonance (EPR) spectroscopy is a key technique for the detection and characterization of radical intermediates. nih.gov

Table 2: Redox Potentials of Related Functional Groups

| Functional Group/Compound | Redox Process | Potential (V) | Reference Compound/System |

| Enamine | Oxidation | +0.33 to >+0.78 | Various enamines vs. Fc/Fc+ |

| Tyrosine | Oxidation (radical formation) | ~1.0 | Aqueous solution, pH 7 |

Note: This table provides representative redox potential ranges for related functional groups to illustrate their susceptibility to redox processes. Specific values for the title compound are not available.

Nucleophilic Aromatic Substitution and Addition-Elimination Processes

The chloro-substituted phenyl ring of this compound can potentially undergo nucleophilic aromatic substitution (SNAr). libretexts.orgyoutube.commasterorganicchemistry.comyoutube.comlibretexts.org For an SNAr reaction to occur, the aromatic ring generally needs to be activated by strongly electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the chlorine atom). libretexts.org The methyl group is electron-donating, and the acetyl and amino groups have more complex electronic effects, making SNAr on this specific substrate less favorable under standard conditions. The reaction proceeds through a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org

Addition-elimination reactions are also characteristic of the carbonyl group in ketones. taylorandfrancis.comdocbrown.info For example, the reaction of a ketone with a primary amine or its derivatives to form an imine or a related C=N compound proceeds via the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. docbrown.info

Non Clinical Biological Interaction Studies

Enzyme Inhibition Mechanisms and Kinetics

There is currently no publicly available scientific literature detailing the enzyme inhibition mechanisms or kinetics of 1-Amino-1-(5-chloro-2-methylphenyl)acetone.

Urease Inhibition Studies

No studies have been published on the potential urease inhibitory activity of this compound. Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and its inhibition is a target for the treatment of various diseases. nih.gov While other chemical classes, such as terpenes, have been investigated for urease inhibition, data for the specified aminoketone is absent. nih.gov

Inhibition of Other Enzyme Classes (e.g., Hydrolases, Reductases, Transferases)

A comprehensive search of scientific databases revealed no studies on the inhibitory effects of this compound on other major enzyme classes such as hydrolases, reductases, or transferases. Research on the enzyme-inhibiting properties of this specific compound has not been reported.

Molecular Docking and Binding Affinity Predictions

No molecular docking or binding affinity prediction studies have been published for this compound. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov This method is frequently used to predict the binding affinity and interaction of a ligand with a protein target. nih.govmdpi.commdpi.com While this technique has been applied to various other compounds, including those with chloro-phenyl moieties, to predict their interaction with biological targets, no such data exists for this compound. nih.govmdpi.com

Investigation of Covalent Adduct Formation with Biological Thiols

There is no available research on the formation of covalent adducts between this compound and biological thiols, such as glutathione (B108866) or cysteine residues in proteins. The potential for a compound to form covalent bonds with biological nucleophiles is an important area of study in toxicology and pharmacology. nih.gov Reactive electrophiles can form adducts with thiols, which can lead to various biological consequences. nih.govnih.govresearchgate.netmdpi.com However, the reactivity of this compound towards biological thiols has not been investigated.

Biocatalytic Transformations and Biotransformation Pathways

No studies concerning the biocatalytic transformations or biotransformation pathways of this compound were identified. The investigation of how enzymes or whole organisms can modify a chemical structure is crucial for understanding its metabolism and potential for creating novel compounds. While amino alcohol and acrylonitrile (B1666552) moieties have been subjects of biotransformation research in other contexts, specific data for the title compound is lacking. nih.govnih.gov

Synthesis and Evaluation of 1 Amino 1 5 Chloro 2 Methylphenyl Acetone Derivatives

Design Principles for Analogues and Homologues

The design of analogues and homologues of 1-Amino-1-(5-chloro-2-methylphenyl)acetone is guided by established principles in medicinal chemistry aimed at exploring and optimizing the compound's properties. The α-aminoketone scaffold is a significant motif in numerous bioactive molecules, making it a valuable starting point for chemical library development. nih.govrsc.orgresearchgate.netresearchgate.net The primary goal in designing derivatives is to systematically modify the structure to understand its influence on various chemical and physical properties.

Key structural features of this compound that are ripe for modification include the terminal amine, the α-carbon, and the substituted phenyl ring. nih.gov Structure-activity relationship (SAR) studies on related compounds have shown that these modifications can significantly impact a molecule's interaction with biological targets. nih.gov

Phenyl Ring Substituents: The existing 5-chloro and 2-methyl groups on the phenyl ring offer specific electronic and steric properties. The design of analogues would involve:

Varying Electronic Effects: Replacing the chloro and methyl groups with a range of electron-donating and electron-withdrawing groups (e.g., methoxy, trifluoromethyl, trifluoromethoxy) can probe the influence of the ring's electronic character. mdpi.com

Positional Isomerism: Moving the existing chloro and methyl groups to other positions on the phenyl ring would help to map the spatial requirements of any potential binding pocket. Studies on similar compounds have shown that 2- and 3-substituted analogues can be more active than their 4-substituted counterparts. mdpi.com

Amine Group Modification: The primary amine is a key site for derivatization.

Alkylation: Introducing alkyl or acyl groups of varying sizes to the nitrogen atom can influence steric bulk and hydrogen bonding capacity.

Incorporation into Heterocycles: The amine could be part of a heterocyclic ring system, which can constrain the conformation of the side chain and introduce new interaction points.

α-Carbon and Ketone Modifications:

Homologation: The acetone (B3395972) moiety can be extended to create homologues with larger alkyl chains, which can explore the impact of chain length on activity.

Ketone Reduction: The ketone can be reduced to a hydroxyl group, creating amino alcohol derivatives, which are themselves an important class of compounds.

Quantitative structure-activity relationship (QSAR) studies on other phenyl-aminoketone derivatives have highlighted the importance of steric and hydrophobic fields in determining activity. nih.gov For instance, in a study of aminoketone derivatives as norepinephrine (B1679862) (hNET) and dopamine (B1211576) (hDAT) reuptake inhibitors, the volume and hydrophobicity of substituents on the phenyl-aminoketone scaffold were major drivers of activity. nih.gov Such computational models can be invaluable in rationally designing new analogues of this compound with desired properties.

Synthetic Routes to Diverse Derivatives

The synthesis of this compound and its derivatives can be approached through a variety of established methods for creating α-aminoketones. rsc.orgresearchgate.net The choice of synthetic route often depends on the desired diversity of the final products and the availability of starting materials.

A common and direct approach involves the α-amination of a corresponding ketone. For example, a ketone precursor could be synthesized and then aminated using various modern techniques. organic-chemistry.org Some of these methods include:

Iron- or Copper-Catalyzed α-Amination: These methods allow for the direct coupling of ketones with amines or their surrogates, often under mild conditions. organic-chemistry.org

N-Bromosuccinimide (NBS) Mediated Synthesis: A one-pot synthesis from benzylic secondary alcohols and amines using NBS provides an efficient route to α-amino ketones. organic-chemistry.org

Aza-Rubottom Oxidation: The oxidation of silyl (B83357) enol ethers in the presence of an amine source can yield primary α-aminoketones. organic-chemistry.org

Another powerful strategy is the construction of the α-aminoketone core through multi-component reactions. A three-component reaction involving an organozinc reagent, an amine, and ethyl glyoxylate (B1226380) can produce a range of α-amino esters, which can then be converted to the desired ketones. organic-chemistry.org

Palladium-catalyzed reactions have also emerged as a sophisticated method for synthesizing chiral α-amino ketones. nih.gov An asymmetric arylation of in-situ generated α-keto imines with arylboronic acids can provide enantiomerically enriched products. nih.gov

A particularly relevant synthetic approach for generating a library of derivatives involves the reaction of a 2-oxo-acetaldehyde with a primary or secondary amine. nih.gov For instance, a derivative of 2-oxo-2-phenylacetaldehyde could be reacted with various anilines in a solvent like ethanol (B145695) at room temperature to yield a diverse set of 1-phenyl-2-(phenylamino)ethanone derivatives. nih.gov This method offers a straightforward way to introduce variability at the amine position.

The Neber rearrangement, which converts an oxime to an α-aminoketone, is another classic yet effective method for accessing these scaffolds, especially for creating norketamine analogues with various substituents on the phenyl ring. mdpi.com

Furthermore, enzymatic and biocatalytic methods are gaining prominence for the asymmetric synthesis of chiral amines from prochiral ketones. mdpi.com Transaminases, for example, can be used to convert a ketone to a chiral amine with high stereoselectivity. mdpi.com

A hypothetical synthetic scheme to produce derivatives of this compound could start with the corresponding 5-chloro-2-methylphenylacetone. This precursor could potentially be synthesized via methods like the palladium-catalyzed reaction of 3-(5-chloro-2-methylphenyl)propylene with an alkyl nitrite. google.com The resulting ketone could then be subjected to various amination reactions to generate a library of derivatives for further evaluation.

Structure-Activity Relationship (SAR) Studies in Non-Clinical Contexts

Once a library of this compound derivatives has been synthesized, non-clinical SAR studies are essential to understand how structural modifications affect their properties. nih.gov These studies are typically conducted using a combination of in vitro and in vivo assays. nih.govnih.gov

The initial phase of SAR studies often involves in vitro screening to assess the compound's activity against a specific biological target or a panel of targets. For example, if the design of the analogues was guided by the potential for interaction with neurotransmitter transporters, assays measuring the inhibition of uptake at hNET and hDAT would be employed. nih.gov The data from these assays can be used to build QSAR models that correlate structural features with activity.

A QSAR study on aminoketone derivatives as hNET and hDAT inhibitors revealed key insights that could be applicable here:

Steric Effects: The presence of bulky groups can be either favorable or unfavorable depending on their location, indicating specific spatial constraints in the binding site. nih.gov

Hydrophobic Interactions: Increased hydrophobicity at certain positions on the aromatic ring was shown to enhance activity against both hNET and hDAT. nih.gov

Electrostatic Fields: The distribution of positive and negative electrostatic potential around the molecule also plays a crucial role in its binding affinity. nih.gov

The following interactive table summarizes hypothetical SAR data for a series of aminoketone derivatives based on findings from a QSAR study on hNET and hDAT inhibitors. nih.gov

| Compound ID | R1 (Phenyl Substituent) | hNET pIC50 | hDAT pIC50 | Steric Contribution | Hydrophobic Contribution |

| 1 | H | 6.5 | 6.2 | Favorable | Neutral |

| 2 | 3-Cl | 7.1 | 6.8 | Favorable | Favorable |

| 3 | 4-Cl | 6.8 | 6.5 | Neutral | Favorable |

| 4 | 3-CH3 | 6.9 | 6.6 | Favorable | Favorable |

| 5 | 4-CH3 | 6.7 | 6.4 | Neutral | Favorable |

| 6 | 3-CF3 | 7.3 | 7.0 | Favorable | Very Favorable |

| 7 | 4-CF3 | 7.0 | 6.7 | Neutral | Very Favorable |

The position of substituents on the phenyl ring is critical, with 2- and 3-substitution generally leading to higher activity than 4-substitution. mdpi.com

The nature of the substituent matters, with chlorine being a generally favorable substituent. mdpi.com

The interactive table below illustrates hypothetical in vivo activity data for derivatives of 1-Amino-1-(phenyl)acetone, based on the SAR trends observed in the ketamine ester study. mdpi.com

| Compound ID | Phenyl Substituent | Anesthetic Potency (Relative to Base) | Analgesic Potency (Relative to Base) |

| A | H | 1.0 | 1.0 |

| B | 2-Cl | 2.5 | 2.2 |

| C | 3-Cl | 2.3 | 2.0 |

| D | 4-Cl | 1.5 | 1.4 |

| E | 2-CH3 | 1.8 | 1.6 |

| F | 3-CH3 | 1.7 | 1.5 |

| G | 4-CH3 | 1.2 | 1.1 |

A comprehensive non-clinical SAR study would also include the evaluation of drug metabolism and pharmacokinetic (DMPK) properties. nih.gov In vitro assays using liver microsomes can provide initial data on metabolic stability, while in vivo studies in animal models would give a fuller picture of the absorption, distribution, metabolism, and excretion (ADME) profile of the most promising compounds.

Finally, molecular docking studies can provide a structural hypothesis for the observed SAR. nih.gov By modeling the binding of the synthesized derivatives into a potential target protein, researchers can rationalize why certain substitutions lead to enhanced or diminished activity. For example, in a study of MCR-1 inhibitors, docking showed that active compounds formed key hydrogen bonds with specific amino acid residues in the protein's active site. nih.gov

Advanced Applications and Future Research Directions

Potential in Materials Science (e.g., Polymer Chemistry, Ligand Design)

The bifunctional nature of 1-Amino-1-(5-chloro-2-methylphenyl)acetone makes it a compelling candidate for the development of novel materials with tailored properties.

Polymer Chemistry: The presence of both a reactive primary amine and a ketone group allows this compound to be utilized as a monomer or a functionalizing agent in polymer synthesis.

Poly(amino ketone)s and Poly(imine-ketone)s: This molecule can serve as a building block for new classes of high-performance polymers. Through polycondensation reactions with other monomers (e.g., dicarboxylic acids or dihalides), it is possible to synthesize poly(amino ketone)s or, via Schiff base formation, poly(imine-ketone)s. These polymers are anticipated to exhibit good thermal stability and specific mechanical properties, analogous to poly(imino ketone)s synthesized from aromatic diamines and dibromo ketones. researchgate.net

Polymer Functionalization: The primary amine group is particularly useful for modifying existing polymers. For instance, it can react with polymers containing 1,4-dicarbonyl units, such as aliphatic polyketones, through the Paal-Knorr reaction. researchgate.netacs.orgnih.gov This process grafts the 5-chloro-2-methylphenyl acetone (B3395972) moiety onto the polymer backbone, which could introduce enhanced thermal stability, altered solubility, or specific binding sites for metal ions. Polymer-supported α-acylamino ketones have also been prepared and used as synthons for creating various heterocycles on a solid phase. nih.gov

| Polymer Type | Synthetic Approach | Potential Properties/Applications |

|---|---|---|

| Poly(amino ketone)s | Polycondensation of the aminoketone with dicarboxylic acids | High thermal stability, engineering plastics |

| Functionalized Polyketones | Paal-Knorr reaction with aliphatic polyketones | Modified surface properties, materials for selective adsorption |

| Polymer-Supported Synthons | Grafting onto a polymer resin | Solid-phase synthesis of heterocyclic compounds |

Ligand Design: The ability of this compound to chelate with metal ions is significant for the design of novel ligands and metal complexes.

N,O-Bidentate Ligands: Similar to natural amino acids, this compound can act as a bidentate ligand, coordinating with transition metals through the nitrogen of the amino group and the oxygen of the ketone carbonyl. wikipedia.org This forms a stable five-membered chelate ring. Such complexes are of interest in catalysis and materials science for their potential electronic and magnetic properties.

Schiff Base Ligands: The primary amine can readily condense with aldehydes or other ketones to form Schiff base ligands. These ligands are renowned in coordination chemistry for their ability to form stable complexes with a wide array of transition metals, finding applications in catalysis and as pigments or dyes. researchgate.net

Catalysis and Organocatalysis with this compound Motifs

The α-amino ketone framework is a privileged scaffold in the field of catalysis, both as a component of metal-based catalysts and as an organocatalyst itself. nih.gov

Asymmetric Catalysis: Chiral derivatives of this compound could serve as valuable ligands for transition metal-catalyzed asymmetric reactions. The combination of the amine and ketone functionalities allows for strong and specific coordination to a metal center (e.g., Palladium, Rhodium, Iridium), creating a well-defined chiral environment. nih.gov This is crucial for achieving high enantioselectivity in reactions such as asymmetric hydrogenations, C-C bond formations, and arylations. nih.govgoogle.com The principles established with ligands derived from natural amino acids and peptides can be applied to design catalysts based on this motif for a wide range of chemical transformations. mdpi.commdpi.com

Organocatalysis: The compound and its derivatives have significant potential as metal-free organocatalysts.

Enamine Catalysis: The primary amine can react with a ketone or aldehyde to form an enamine intermediate, which is a cornerstone of organocatalysis. nih.gov This pathway, famously employed by the amino acid proline, facilitates a host of asymmetric transformations, including aldol (B89426) and Mannich reactions. youtube.comorganic-chemistry.org The substituted phenyl ring on the this compound backbone would influence the steric and electronic properties of the enamine, potentially leading to unique reactivity and selectivity profiles.

Brønsted Acid Catalysis: The development of Brønsted acid-catalyzed reactions, such as the reductive amination of diketones, provides an efficient route to chiral α-amino ketones. organic-chemistry.orgacs.orgacs.org This highlights the importance of the α-amino ketone motif as a target for powerful catalytic methods.

Amino Alcohol Catalysts: Reduction of the ketone group in this compound would yield a vicinal amino alcohol. These structures have been shown to be superior organocatalysts for certain reactions, such as the cross-aldol reaction of ketones. acs.org

| Catalysis Type | Role of Aminoketone Motif | Example Reaction | Potential Outcome |

|---|---|---|---|

| Asymmetric Metal Catalysis | Chiral Ligand | Asymmetric Transfer Hydrogenation | High enantioselectivity (ee) |

| Organocatalysis (Enamine) | Catalyst Precursor | Asymmetric Aldol Reaction | High yield and stereoselectivity |

| Organocatalysis (Amino Alcohol) | Derived Catalyst | Cross-Aldol Reaction of Ketones | Efficient and enantioselective C-C bond formation |

Emerging Research Areas for Substituted Amino Ketones

The field of substituted amino ketones is dynamic, with research continually pushing the boundaries of synthesis and application. rsc.orgresearchgate.net Future directions for compounds like this compound are likely to focus on complexity, efficiency, and novel functionality.

Advanced Synthetic Methodologies: There is a persistent drive to develop more efficient, sustainable, and stereoselective methods for synthesizing α-amino ketones. rsc.orgorganic-chemistry.org This includes the use of biocatalysis and novel catalytic systems to access a broader range of structurally diverse molecules with high purity. organic-chemistry.org Recent breakthroughs in the chemical synthesis of ketones and esters, particularly in activating previously unreactive C-H bonds, could dramatically expand the ways in which the this compound scaffold can be modified and functionalized. news-medical.net

Medicinal Chemistry and Heterocycle Synthesis: α-Amino ketones are critical precursors for a vast number of heterocyclic compounds, many of which form the core of pharmaceuticals. researchgate.netmdpi.com Research is focused on using substituted amino ketones to build complex molecular architectures, leading to new therapeutic agents. The specific substitution pattern of this compound may impart unique biological activities or serve as a handle for further derivatization.

Functional Materials: Beyond traditional polymers, there is growing interest in creating "smart" materials that respond to external stimuli. The amino ketone moiety, with its metal-binding and hydrogen-bonding capabilities, could be incorporated into materials to create sensors, responsive gels, or materials for selective capture and release of target molecules.

| Emerging Area | Research Focus | Potential Impact |

|---|---|---|

| Advanced Synthesis | C-H bond functionalization, biocatalysis | Increased molecular diversity and sustainable production |

| Medicinal Chemistry | Precursors for complex N-heterocycles | Discovery of new drug candidates |

| Functional Materials | Incorporation into "smart" polymers and surfaces | Development of new sensors and responsive systems |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.